Cyclohexyl 1-aminocyclobutane-1-carboxylate

Medicinal Chemistry Prodrug Design Physicochemical Profiling

Cyclohexyl 1-aminocyclobutane-1-carboxylate (CAS: 1516348-88-1, MF: C11H19NO2, MW: 197.27) is a conformationally constrained, non-proteinogenic amino acid derivative featuring a 1-aminocyclobutane-1-carboxylic acid (ACBC) core esterified with a cyclohexyl group. This compound exists as a liquid at ambient temperature and requires storage at -20°C under inert atmosphere.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
Cat. No. B13639335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 1-aminocyclobutane-1-carboxylate
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)C2(CCC2)N
InChIInChI=1S/C11H19NO2/c12-11(7-4-8-11)10(13)14-9-5-2-1-3-6-9/h9H,1-8,12H2
InChIKeyFJFFDKSYYUPJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl 1-Aminocyclobutane-1-Carboxylate (CAS 1516348-88-1): Structural and Pharmacophoric Profiling for Procurement


Cyclohexyl 1-aminocyclobutane-1-carboxylate (CAS: 1516348-88-1, MF: C11H19NO2, MW: 197.27) is a conformationally constrained, non-proteinogenic amino acid derivative featuring a 1-aminocyclobutane-1-carboxylic acid (ACBC) core esterified with a cyclohexyl group . This compound exists as a liquid at ambient temperature and requires storage at -20°C under inert atmosphere . Its physicochemical properties, including a predicted boiling point of 277.6±23.0 °C and density of 1.08±0.1 g/cm³, have been computationally estimated [1]. The unique combination of a highly strained cyclobutane α-amino acid scaffold with a hydrophobic cyclohexyl ester moiety confers distinct spatial and electronic characteristics relevant to medicinal chemistry applications, particularly as a building block for peptidomimetics and NMDA receptor-targeted ligands [2].

Cyclohexyl 1-Aminocyclobutane-1-Carboxylate Substitution Risk: Conformational and Lipophilicity Constraints Preclude Generic Replacement


Simple replacement of Cyclohexyl 1-aminocyclobutane-1-carboxylate with other 1-aminocyclobutane-1-carboxylate esters (e.g., methyl, ethyl) or with structurally related cycloalkyl esters (e.g., cyclopentyl, cycloheptyl) carries substantial risk of altering pharmacological and physicochemical profiles in downstream applications. The cyclohexyl ester imparts a specific balance of lipophilicity (LogP) and steric bulk that directly influences membrane permeability and target binding interactions, which cannot be replicated by smaller alkyl esters . Critically, the 1-aminocyclobutane-1-carboxylic acid (ACBC) core itself is a rigid, strained scaffold; the ester group not only modulates solubility but can also serve as a prodrug handle or a necessary pharmacophoric element for NMDA receptor antagonism, as demonstrated in patent literature where ester variation significantly impacts biological activity [1]. Furthermore, conformationally constrained α-amino acids like ACBC derivatives exhibit distinct backbone dihedral angle preferences compared to linear amino acids or larger ring systems (cyclopentyl/cyclohexyl α-amino acids), making direct functional substitution invalid for structure-activity relationship (SAR) studies [2].

Cyclohexyl 1-Aminocyclobutane-1-Carboxylate Differentiation: Quantitative Comparative Evidence for Scientific Selection


Cyclohexyl vs. Methyl Ester: Lipophilicity-Driven Differentiation for Membrane Permeability

The cyclohexyl ester of 1-aminocyclobutane-1-carboxylic acid exhibits significantly enhanced lipophilicity compared to the methyl ester analog, a critical parameter for CNS drug design and passive membrane permeability. While direct experimental LogP values for the target compound are not reported, the structural difference between the cyclohexyl group (cLogP contribution ~+2.0 units) and the methyl group (cLogP contribution ~+0.5 units) establishes a class-level inference of approximately 1.5 LogP unit increase . This difference is mechanistically consistent with patent data demonstrating that lipophilic ester modifications on aminocyclobutane scaffolds modulate NMDA receptor antagonist activity and CNS penetration [1].

Medicinal Chemistry Prodrug Design Physicochemical Profiling

1-Aminocyclobutane vs. 1-Aminocyclopentane Scaffold: Ring Strain and Conformational Rigidity Comparison

The 1-aminocyclobutane-1-carboxylic acid (ACBC) core possesses a highly strained four-membered ring with restricted backbone dihedral angles (φ and ψ), fundamentally distinct from the more flexible five-membered 1-aminocyclopentane-1-carboxylic acid (ACPC) scaffold. Cyclobutane rings exhibit a puckering angle of approximately 30-35° with a barrier to ring inversion that creates two distinct, non-interconverting conformations under ambient conditions [1]. In contrast, cyclopentane rings undergo rapid pseudorotation with a substantially lower energy barrier, sampling multiple conformations [2]. This differential rigidity has been exploited in β-dipeptide design: cyclobutane-constrained β-amino acids induce hairpin-like conformations in solid state, whereas cyclopentane analogs exhibit greater conformational heterogeneity [3].

Peptidomimetics Conformational Analysis Structure-Based Design

Cyclohexyl 1-Aminocyclobutane-1-Carboxylate as a Precedented Scaffold for NMDA Receptor Antagonist Development

Patent literature explicitly claims 1-aminocyclobutane-1-carboxylate derivatives, including ester variants, as NMDA receptor antagonists with therapeutic potential in depression, chronic pain, and neurodegenerative disorders [1]. The general formula (1) disclosed in US Patent 9,469,601 encompasses compounds wherein the ester group can be varied to modulate pharmacokinetic properties. While the patent does not provide specific IC50 or Ki values for the cyclohexyl ester itself, it establishes that the 1-aminocyclobutane-1-carboxylate scaffold is a validated pharmacophore for NMDA antagonism [2]. This contrasts with closely related 1-aminocyclopropane-1-carboxylate esters, which primarily act as substrates or inhibitors of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase and oxidase in plant ethylene biosynthesis, with no documented mammalian NMDA activity [3].

NMDA Antagonist CNS Drug Discovery Neuropharmacology

Storage Stability and Procurement Considerations: Cyclohexyl Ester vs. Free Acid Forms

Vendor technical datasheets for Cyclohexyl 1-aminocyclobutane-1-carboxylate specify storage conditions of -20°C, protected from light, and under inert atmosphere . In contrast, the free acid form, 1-aminocyclobutane-1-carboxylic acid hydrochloride (CAS 98071-16-0), is a white solid at room temperature with documented water solubility . While direct accelerated stability studies are not available, the ester form is expected to be more susceptible to hydrolysis under aqueous or humid conditions than the hydrochloride salt. However, the cyclohexyl ester offers greater long-term stability than smaller alkyl esters (e.g., methyl or ethyl) due to the steric shielding provided by the bulky cyclohexyl group, which reduces the rate of nucleophilic attack at the ester carbonyl .

Chemical Stability Inventory Management Procurement

Cyclohexyl 1-Aminocyclobutane-1-Carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


CNS Drug Discovery: NMDA Receptor Antagonist Lead Optimization

Medicinal chemistry teams developing NMDA receptor antagonists for depression, chronic pain, or neurodegenerative disorders should procure this compound as a key synthetic intermediate or pharmacophore building block. Patent literature explicitly validates the 1-aminocyclobutane-1-carboxylate scaffold for NMDA antagonism [1]. The cyclohexyl ester provides enhanced lipophilicity (estimated LogP increase of ~1.5 units vs. methyl ester) that may improve blood-brain barrier penetration compared to more polar ester analogs [2]. This scaffold is structurally distinct from cyclopropane-based amino acids, which lack documented mammalian NMDA activity and instead function in plant ethylene biosynthesis [3].

Peptidomimetic Design: Conformationally Constrained Building Blocks

Structural biologists and peptide chemists seeking rigid, geometrically predictable scaffolds for β-peptide or α/γ-peptide foldamer design should select this cyclobutane-based building block. The 1-aminocyclobutane core provides a distinct conformational profile with a ring puckering angle of approximately 30-35° and a significant barrier to ring inversion, offering greater rigidity than the conformationally promiscuous cyclopentane analogs [1]. This rigidity has been demonstrated to induce hairpin-like conformations in β-dipeptides in the solid state [2]. The cyclohexyl ester further provides a hydrophobic anchor that can influence supramolecular assembly and crystal packing interactions [3].

Prodrug Strategy: Lipophilic Ester for Enhanced Oral Bioavailability

Pharmaceutical development teams exploring prodrug strategies for 1-aminocyclobutane-1-carboxylic acid-based active pharmaceutical ingredients (APIs) should consider the cyclohexyl ester as a lipophilic prodrug candidate. The cyclohexyl ester is expected to undergo enzymatic hydrolysis in vivo to release the active free acid, while the enhanced lipophilicity (estimated LogP ~2.5) may improve passive intestinal absorption relative to the free acid or smaller alkyl esters [1]. Patent claims encompassing ester variants of aminocyclobutane derivatives for therapeutic use provide precedent for this approach in the NMDA antagonist space [2]. Procurement of this specific ester enables direct evaluation of the structure-property relationship between ester chain length/bulk and oral pharmacokinetics.

Conformational Analysis and Computational Chemistry Studies

Computational chemists and structural biologists conducting conformational analysis of constrained amino acid derivatives should procure this compound as an experimental validation standard. The cyclohexyl ester of ACBC serves as a model system for studying the interplay between cyclobutane ring puckering and ester group orientation. Experimental X-ray crystallographic and NMR conformational studies on related cyclobutane α-amino acid derivatives have established that substituents at the C2 position of the cyclobutane ring, when fixed in an equatorial position, modulate ring-puckering preferences [1]. The cyclohexyl ester provides a sterically demanding substituent that can amplify these conformational biases, making it valuable for benchmarking computational predictions of molecular geometry [2].

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